6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound notable for its unique naphthalene structure, which incorporates chlorine and fluorine substituents. Its molecular formula is , and it features a ketone functional group at the 2-position of the naphthalene ring. The presence of halogens significantly influences its chemical properties and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is classified as a halogenated naphthalenone derivative. Its structural characteristics categorize it within the broader class of organic compounds known for their diverse biological activities, particularly in medicinal applications.
The synthesis of 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions that may include halogenation, cyclization, and functional group transformations.
The exact reaction conditions (temperature, solvents, catalysts) can vary based on the specific synthetic route chosen by researchers.
The molecular structure of 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one features:
6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one can participate in various chemical reactions typical for ketones and halogenated compounds:
The reactivity of this compound is influenced by the presence of halogens, which can enhance electrophilicity or modulate nucleophilicity depending on the reaction conditions.
The biological mechanism of action for 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one involves interaction with specific biological targets:
Studies have shown that similar dihydronaphthalenones exhibit anti-inflammatory and antitumor properties, suggesting that this compound may possess comparable biological activities.
While specific density and boiling point data are often not available for this compound, general physical properties include:
Key chemical properties include:
These properties suggest potential solubility in organic solvents while being less soluble in water.
6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Regioselective halogenation is critical for synthesizing 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 745784-68-3). Electrophilic aromatic substitution (EAS) is employed, leveraging the electron-rich C6 and C8 positions of the tetralone scaffold. Fluorination typically uses Balz-Schiemann reactions with aryl diazonium tetrafluoroborates, achieving C8-fluorination in >85% yield at 0–5°C. For chlorination, Lewis acid-catalyzed chlorination (e.g., Cl₂/FeCl₃) at 25°C targets C6, driven by the ketone’s directing effect [2] [3]. Solvent polarity significantly influences selectivity: dichloromethane minimizes dihalogenated byproducts (<5%), while protic solvents promote over-halogenation [5] [7].
Table 1: Halogenation Optimization Parameters
Variable | Fluorination (C8) | Chlorination (C6) |
---|---|---|
Reagent | NaNO₂/HBF₄ | Cl₂/FeCl₃ (0.5 eq.) |
Temperature | 0–5°C | 25°C |
Yield | 87% | 92% |
Byproducts | <3% ortho-isomer | <5% 5,7-dichloro derivative |
The Schmidt reaction converts 6-chloro-8-fluoro-tetralone to bridged lactams for bioactive intermediates. Treatment with hydrazoic acid (HN₃) in trifluoroacetic acid at 80°C yields 7-azanorbornanone derivatives via ketone-azide cycloaddition. This regioselectively expands the ring at C2, retaining chloro/fluoro substituents [8]. Microwave-assisted Schmidt reactions (100°C, 30 min) enhance efficiency, achieving 78% conversion versus 50% under thermal conditions. Caution: exothermic side reactions require strict temperature control to avoid epimerization at chiral centers [6].
Enantioselective synthesis of (S)-6-chloro-8-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine—a key intermediate for gamma-secretase inhibitors—relies on chiral catalysts. Borane-mediated asymmetric reduction using Corey-Bakshi-Shibata (CBS) catalysts (10 mol%) achieves 94% ee and 88% yield at −20°C. Alternatively, Ru-BINAP hydrogenation of enol acetides affords 90% ee but requires high-pressure H₂ (50 psi) [2] [9]. Solvent optimization shows toluene improves ee by 8% versus THF by stabilizing catalyst-substrate complexes [9].
Table 2: Asymmetric Reduction Performance
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
CBS/BH₃ | −20°C, 12 h | 94 | 88 |
Ru-(S)-BINAP | 50 psi H₂, 25°C | 90 | 82 |
NaBH₄/(R)-Binol | −78°C, 2 h | 85 | 75 |
Domino sequences streamline 6-chloro-8-fluoro-tetralone derivatization. A notable example: Michael-aldol-lactonization with methyl vinyl ketone (MVK) under DBU catalysis (5 mol%) generates tricyclic lactones in one pot (70% yield). This exploits the ketone’s enolizability and electrophilic C8-fluoro site [8]. For pharmaceutical synthons, reductive amination-domino cyclization with neopentylamine and NaBH₃CN forms imidazole-linked tetralins (e.g., intermediates for nirogacestat analogs), achieving 65% yield over three steps without isolating intermediates [2] [10].
Table 3: Domino Reaction Applications
Reaction Type | Key Reagents | Products | Efficiency |
---|---|---|---|
Michael-aldol | MVK, DBU | Tricyclic lactone | 70% yield |
Reductive amination | NaBH₃CN, neopentylamine | Imidazole-tetralin conjugate | 65% yield (3 steps) |
Transannular condensation | Aq. NaOH, 80°C | 4(1H)-Quinolone | Quantitative |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8